
2,5,5-Trimethyl-1,3-dioxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-1,3-dioxan-2-ol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1,3-dioxan-2-ol can be synthesized through several methods. One common approach involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethyl-1,3-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-1,3-dioxan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The compound’s stability and reactivity are key factors in its effectiveness in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-yl methanol
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride
Uniqueness
2,5,5-Trimethyl-1,3-dioxan-2-ol stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions under mild conditions further enhances its versatility.
Propiedades
Número CAS |
820260-83-1 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-1,3-dioxan-2-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-9-7(3,8)10-5-6/h8H,4-5H2,1-3H3 |
Clave InChI |
IWFKKALNQWWUKT-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


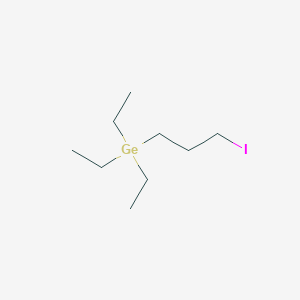
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
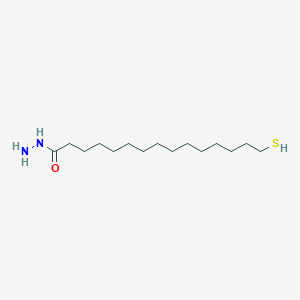
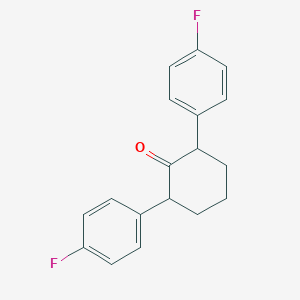
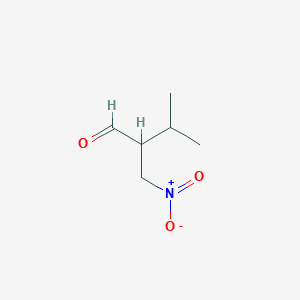
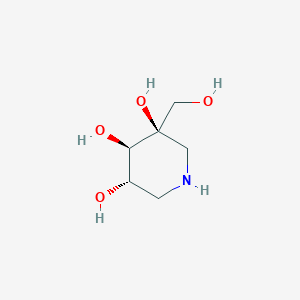
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

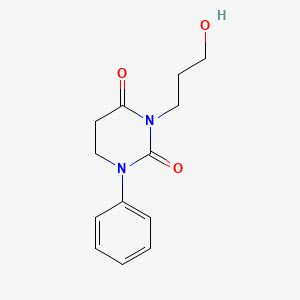
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)

